molecular formula C20H15BO2 B1370832 (10-Phenylanthracen-9-yl)boronic acid CAS No. 334658-75-2

(10-Phenylanthracen-9-yl)boronic acid

Cat. No.: B1370832
CAS No.: 334658-75-2
M. Wt: 298.1 g/mol
InChI Key: RVPCPPWNSMAZKR-UHFFFAOYSA-N
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Description

(10-Phenylanthracen-9-yl)boronic acid is an organic compound with the chemical formula C20H15BO2. It is a boronic acid derivative of anthracene, characterized by the presence of a phenyl group at the 10th position and a boronic acid group at the 9th position of the anthracene ring. This compound is typically a solid, appearing as a yellow or orange-yellow crystalline substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Phenylanthracen-9-yl)boronic acid generally involves the following steps :

    Starting Material: The synthesis begins with 9-bromo-10-phenylanthracene.

    Formation of Aryl Lithium Intermediate: The bromine atom on the anthracene ring is removed using a strong base, such as n-butyllithium, to form the corresponding aryl lithium intermediate.

    Boronic Acid Formation: The aryl lithium intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by hydrolysis to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(10-Phenylanthracen-9-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki Coupling: Formation of biaryl compounds.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced anthracene derivatives.

Scientific Research Applications

(10-Phenylanthracen-9-yl)boronic acid has several applications in scientific research :

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki coupling.

    Optical Materials: The compound is explored for use in optical materials due to its conjugated system, which can exhibit interesting photophysical properties.

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    OLED Materials: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its ability to participate in conjugated systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(10-Phenylanthracen-9-yl)boronic acid is unique due to its specific substitution pattern, which combines the electronic properties of the phenyl group with the reactivity of the boronic acid group. This combination makes it particularly useful in Suzuki coupling reactions and the synthesis of conjugated organic materials .

Properties

IUPAC Name

(10-phenylanthracen-9-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCPPWNSMAZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623823
Record name (10-Phenylanthracen-9-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334658-75-2
Record name (10-Phenylanthracen-9-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10-phenylanthracen-9-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An amount of 14 g (42 mmol) of 9-bromo-10-phenylanthracene was dissolved in dehydrated THF and cooled to −80° C. Then, 31.2 ml (49 mmol) of a solution of n-butyllithium in n-hexane was added dropwise. Forty minutes later, 13 g (89 mmol) of triethyl borate was added. After two-hour reaction, a diluted hydrochloric acid solution was added and allowed to stand for 12 hours. Then, the separated organic layer was recrystallized to obtain 10 g (33.6 mmol) of 10-phenylanthracene-9-boronic acid. The yield was 75.2%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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